Cas no 1422188-62-2 (Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate)

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- METHYL 5-FLUORO-2-IODOQUINAZOLINE-7-CARBOXYLATE
- Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate
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- インチ: 1S/C10H6FIN2O2/c1-16-9(15)5-2-7(11)6-4-13-10(12)14-8(6)3-5/h2-4H,1H3
- InChIKey: CIVNXTZRTZVOKG-UHFFFAOYSA-N
- SMILES: IC1=NC=C2C(=CC(C(=O)OC)=CC2=N1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- トポロジー分子極性表面積: 52.1
- XLogP3: 2.2
Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM209471-1g |
Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate |
1422188-62-2 | 95% | 1g |
$636 | 2021-08-04 | |
Chemenu | CM209471-1g |
Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate |
1422188-62-2 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A189011456-1g |
Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate |
1422188-62-2 | 95% | 1g |
$723.16 | 2022-04-02 |
Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
Methyl 5-fluoro-2-iodoquinazoline-7-carboxylateに関する追加情報
Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate (CAS No. 1422188-62-2): A Key Intermediate in Modern Pharmaceutical Research
Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate (CAS No. 1422188-62-2) is a highly valuable intermediate in the field of pharmaceutical chemistry, particularly in the synthesis of novel bioactive compounds. This compound, characterized by its unique structural features, has garnered significant attention due to its role in the development of targeted therapies for various diseases. The presence of both fluoro and iodo substituents in its molecular framework makes it a versatile building block for medicinal chemists.
The chemical structure of Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate consists of a quinazoline core, which is a well-known scaffold in drug discovery. Quinazoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of fluorine and iodine atoms into this scaffold enhances its reactivity and binding affinity to biological targets, making it an attractive candidate for further derivatization.
In recent years, there has been a surge in research focused on fluorinated quinazoline derivatives due to their improved metabolic stability and enhanced bioavailability. The fluorine atom, in particular, is known to modulate the electronic properties of molecules, thereby influencing their interactions with biological receptors. This property has been exploited in the development of more potent and selective drugs. Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate serves as a crucial precursor for synthesizing such fluorinated quinazoline compounds, which are being evaluated for their therapeutic potential.
The role of iodine in Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate is equally significant. Iodine atoms can participate in various chemical transformations, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. These reactions are particularly valuable in medicinal chemistry for constructing intricate drug molecules with desired pharmacological profiles. The combination of fluorine and iodine in this compound provides multiple handles for medicinal chemists to explore different synthetic pathways and develop novel therapeutic agents.
One of the most exciting applications of Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate is in the field of oncology. Quinazoline derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes and signaling pathways involved in tumor growth and progression. The fluorinated and iodinated versions of these compounds have demonstrated enhanced efficacy in preclinical studies, making them attractive candidates for further development into clinical candidates. Researchers are currently exploring the use of Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate as a starting material for synthesizing novel anticancer drugs that target specific mutations or pathways associated with different types of cancer.
Another area where Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate is making an impact is in the development of antiviral agents. The fluoroquinazoline scaffold has been found to exhibit inhibitory activity against various viruses, including those responsible for infectious diseases. The unique structural features of this compound allow it to interact with viral enzymes and proteins, thereby preventing viral replication and spread. Recent studies have shown that derivatives of Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate exhibit potent antiviral activity against both RNA and DNA viruses, highlighting their potential as broad-spectrum antiviral agents.
The synthesis of Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the functionalization of a quinazoline precursor at the 5-position with a fluoro group, followed by iodination at the 2-position. These steps are often carried out under controlled conditions to minimize side reactions and maximize product integrity.
In conclusion, Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate (CAS No. 1422188-62-2) is a multifaceted intermediate with significant potential in pharmaceutical research. Its unique structural features make it an ideal starting material for synthesizing novel bioactive compounds with therapeutic applications ranging from oncology to antiviral treatments. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.
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